molecular formula C13H14BrNO2 B8262836 Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Cat. No.: B8262836
M. Wt: 296.16 g/mol
InChI Key: FLKNFDBWJDHMOC-UHFFFAOYSA-N
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Description

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a synthetic organic compound that belongs to the class of benzoazocines This compound is characterized by its unique structure, which includes a bromine atom and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 1,2,3,4-tetrahydro-1-benzoazocine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: De-brominated benzoazocine derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential pharmacological effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar pharmacological properties.

    8-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated derivative with comparable reactivity and applications.

    Methyl 1,2,3,4-tetrahydro-1-benzoazocine-5-carboxylate: A non-brominated analog with different chemical reactivity.

Uniqueness

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKNFDBWJDHMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-terahydro-1-benzoazocine-5-carboxylate (10.0 g), in toluene (50 ml) was added trifluoroacetic acid (50 ml), and the mixture was stirred at 65° C. for 2 hours. After distilling off the solvent under reduced pressure, water was added at 0° C. and the reaction mixture was neutralized with potassium carbonate and extracted with ethyl acetate. The organic layer was washed with aqueous saturated sodium bicarbonate solution and saturated brine, after which it was dried with magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by basic silica gel column chromatography (hexane:ethyl acetate=9:1). The resulting solid was washed with hexane to give methyl 8-bromo-1,2,3,4-terahydro-1-benzoazocine-5-carboxylate (6.59 g) as yellow crystals.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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